9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-
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Overview
Description
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: is a derivative of carbazole, a tricyclic aromatic compound. Carbazole and its derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science. The addition of tert-butyl groups and an iodophenyl group to the carbazole core enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- typically involves multiple steps:
Nitration and Reduction: The initial step involves the nitration of carbazole to introduce nitro groups at specific positions. This is followed by reduction to convert the nitro groups to amino groups.
Alkylation: The amino groups are then alkylated using tert-butyl bromide under basic conditions to introduce the tert-butyl groups.
Iodination: The final step involves the iodination of the phenyl ring using iodine and a suitable oxidizing agent to introduce the iodophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted carbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- depends on its application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: can be compared with other carbazole derivatives:
9H-Carbazole: The parent compound, lacking the tert-butyl and iodophenyl groups.
3,6-Di-tert-butylcarbazole: Similar but lacks the iodophenyl group.
9-Phenylcarbazole: Similar but lacks the tert-butyl groups.
The presence of both tert-butyl and iodophenyl groups in 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- enhances its chemical stability and reactivity, making it unique among carbazole derivatives.
Properties
CAS No. |
255829-32-4 |
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Molecular Formula |
C26H28IN |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
3,6-ditert-butyl-9-(4-iodophenyl)carbazole |
InChI |
InChI=1S/C26H28IN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3 |
InChI Key |
YQYSNSRGPZHPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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